molecular formula C19H16ClF2NO3S B12498912 1-butyl-3-[(4-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one

1-butyl-3-[(4-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one

Cat. No.: B12498912
M. Wt: 411.8 g/mol
InChI Key: UVRBWCZIZOMEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyl-3-(4-chlorobenzenesulfonyl)-6,7-difluoroquinolin-4-one is a synthetic organic compound with a complex structure It is characterized by the presence of a quinoline core, substituted with butyl, chlorobenzenesulfonyl, and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(4-chlorobenzenesulfonyl)-6,7-difluoroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the butyl, chlorobenzenesulfonyl, and difluoro substituents. Common reagents used in these reactions include butyl halides, chlorobenzenesulfonyl chloride, and fluorinating agents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and quality control measures to verify the chemical composition and properties of the final product.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-(4-chlorobenzenesulfonyl)-6,7-difluoroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinoline compounds.

Scientific Research Applications

1-butyl-3-(4-chlorobenzenesulfonyl)-6,7-difluoroquinolin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-butyl-3-(4-chlorobenzenesulfonyl)-6,7-difluoroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-butyl-3-(4-chlorobenzenesulfonyl)-6,7-difluoroquinolin-4-one include other quinoline derivatives with different substituents, such as:

  • 1-butyl-3-(4-chlorobenzenesulfonyl)-6-fluoroquinolin-4-one
  • 1-butyl-3-(4-chlorobenzenesulfonyl)-7-fluoroquinolin-4-one
  • 1-butyl-3-(4-chlorobenzenesulfonyl)-6,7-dichloroquinolin-4-one

Uniqueness

The uniqueness of 1-butyl-3-(4-chlorobenzenesulfonyl)-6,7-difluoroquinolin-4-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both difluoro groups and the chlorobenzenesulfonyl moiety may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H16ClF2NO3S

Molecular Weight

411.8 g/mol

IUPAC Name

1-butyl-3-(4-chlorophenyl)sulfonyl-6,7-difluoroquinolin-4-one

InChI

InChI=1S/C19H16ClF2NO3S/c1-2-3-8-23-11-18(27(25,26)13-6-4-12(20)5-7-13)19(24)14-9-15(21)16(22)10-17(14)23/h4-7,9-11H,2-3,8H2,1H3

InChI Key

UVRBWCZIZOMEMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.